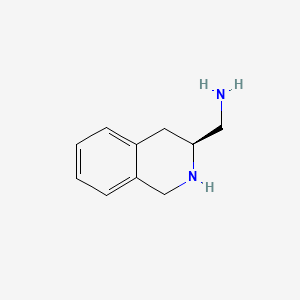
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Vue d'ensemble
Description
Methenamine, also known as hexamethylenetetramine, is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old . It is a heterocyclic organic compound with the formula (CH2)6N4 . This white crystalline compound is highly soluble in water and polar organic solvents .
Synthesis Analysis
Methenamine was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . It is prepared industrially by combining formaldehyde and ammonia .Molecular Structure Analysis
Methenamine has a tetrahedral cage-like structure, similar to adamantane . Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .Chemical Reactions Analysis
In an acidic environment, methenamine is converted to ammonia and formaldehyde . This inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .Physical And Chemical Properties Analysis
Methenamine is a white crystalline compound that is highly soluble in water and polar organic solvents . It sublimes in vacuum at 280 °C . Amines are classified according to the number of alkyl or aryl groups attached to nitrogen .Applications De Recherche Scientifique
Chemistry and Catalysis : (4-Phenylquinazolin-2-yl)methanamine, a derivative, was synthesized and used with ruthenium complexes for efficient transfer hydrogenation reactions, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).
Antimicrobial Properties : Derivatives of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine demonstrated moderate to very good antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Thomas et al., 2010).
Medicinal Chemistry and Drug Discovery : The compound and its derivatives are explored for their roles in synthesizing complex molecules with potential biological activity, such as isoquinoline-based core structures, which are relevant in medicinal chemistry (Schönherr & Leighton, 2012).
Anticancer Research : The tetrahydroisoquinoline moiety, found in this compound, is a common feature in biologically active molecules and has been studied for its antitumor and antimicrobial activities. Derivatives of this compound have shown potent cytotoxicity against various cancer cell lines (Redda et al., 2010).
Neuroscience and Neuropharmacology : Certain derivatives have been explored for their neuroprotective properties, such as in the context of Parkinson's disease. Studies have shown that specific isomers of the compound may protect dopaminergic neurons and offer therapeutic potential for neurodegenerative diseases (Kotake et al., 2005).
Neurotoxicity Studies : Research has also focused on the role of derivatives in neurotoxicity and dopamine metabolism, contributing to our understanding of neurological conditions like Parkinson's disease (Wąsik et al., 2012).
Safety And Hazards
Methenamine may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath . Common side effects may include painful urination, nausea, vomiting, or rash, itching . It is flammable and may form combustible dust concentrations in air .
Orientations Futures
Methenamine is a nonantibiotic solution to the prevention of recurrent urinary tract infections . With increasing antibiotic use and limited innovation, multidrug resistance (MDR) is now a global public health threat . Nonantibiotic options for UTI management are needed to combat rising antimicrobial resistance and decrease rUTI burden .
Propriétés
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652133 | |
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine | |
CAS RN |
195832-21-4 | |
| Record name | 1-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



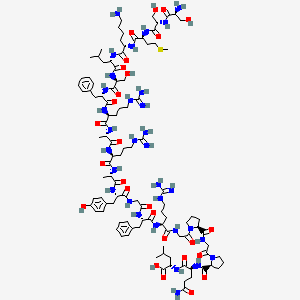
![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
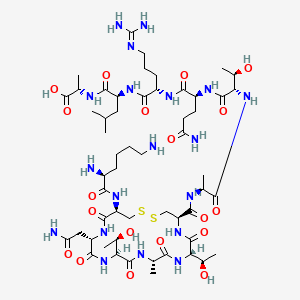
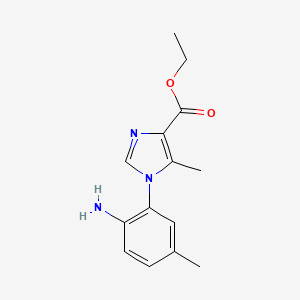
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
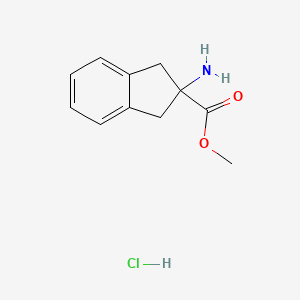
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)
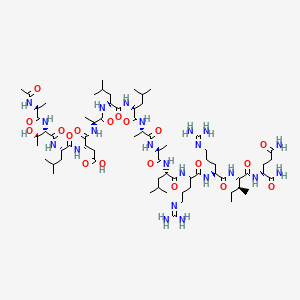
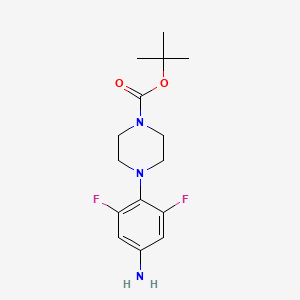
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
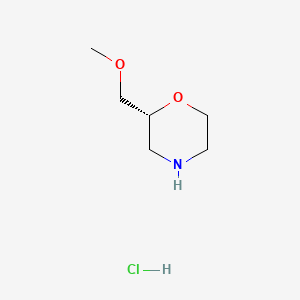
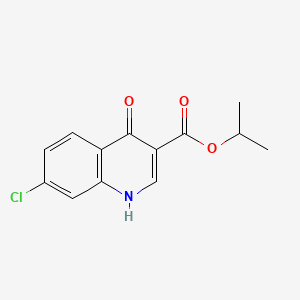
![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)